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molecular formula C6H6ClNO3S B1585209 5-Amino-2-chlorobenzenesulfonic Acid CAS No. 88-43-7

5-Amino-2-chlorobenzenesulfonic Acid

Cat. No. B1585209
M. Wt: 207.64 g/mol
InChI Key: VPXCXBHLKDPWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05189206

Procedure details

128 parts of p-chloroaniline are added, in portions, at a maximum temperature of 85° C. to 238 parts of 100% sulfuric acid. The mixture is then stirred for 15 minutes at 65° C. until a clear solution forms. This sulfuric acid solution is run into 420 parts of 66% oleum over 30 minutes, while keeping the temperature at 65°-70° C. by cooling with an ice bath. The reaction mixture is stirred for 2 hours at 70° C. to bring the reaction to completion and to give 4-chloroaniline-3-sulfonic acid. The batch is then heated to 160° C. and stirred for 3 hours at this temperature. After cooling to 50° C., the sulfonation mixture is poured into 1100 parts of ice/water, and the resulting clear solution is partially neutralised with 400 parts of a 50% solution of potassium hydroxide. The monopotassium salt of 4-chloroaniline-2,5-disulfonic acid slowly precipitates and is filtered with suction and dried under vacuum, affording 260 parts of 62.0% 4-chloroaniline-2,5-disulfonic acid, corresponding to a yield of 56%, based on p-chloroaniline. The purity is >97% (analysis by HPLC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10].OS(O)(=O)=O.O=S(=O)=O>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 15 minutes at 65° C. until a clear solution forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 65°-70° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 2 hours at 70° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(N)C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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